2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-7(2-4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSJMGIPOGWVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors to form the thiazole ring, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Thiazole-Based Acetic Acids
Key Observations :
Functional Group Modifications
Table 2: Derivatives with Modified Acetic Acid Moieties
Key Observations :
Thiazole Ring Modifications
Table 3: Variations in Thiazole Substituents
Key Observations :
- Amino linkages (e.g., -NH-C₆H₄F) introduce additional hydrogen-bond donors, improving target selectivity .
Biological Activity
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS Number: 17969-63-0) is a synthetic compound characterized by its unique thiazole and trifluoromethyl functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C12H8F3NO2S
- Molecular Weight : 287.26 g/mol
- Melting Point : 134 - 136 °C
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound demonstrates promising results in several studies.
Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole derivatives. For instance:
- Mechanism of Action : The thiazole moiety is known to interact with cellular targets involved in apoptosis and cell cycle regulation. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds.
- Efficacy : In vitro studies have shown that similar thiazole derivatives exhibit IC50 values ranging from 1.61 to 2.00 µg/mL against various cancer cell lines, indicating significant cytotoxic effects .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties:
- In Vitro Studies : Compounds similar to this compound have shown effective antibacterial activity against various strains, potentially due to their ability to disrupt bacterial cell wall synthesis.
- Comparative Efficacy : Some studies report that certain thiazole derivatives exhibit antimicrobial activity comparable to standard antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds can be significantly influenced by their structural characteristics:
- Electron-Withdrawing Groups : The presence of trifluoromethyl groups has been correlated with enhanced potency against cancer cells due to increased lipophilicity and improved binding affinity to target proteins.
- Substituent Positioning : Variations in the positioning of substituents on the phenyl ring impact both the solubility and biological activity of the compounds.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy Assessment :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with 4-(trifluoromethyl)phenyl thioamide derivatives. React with α-haloketones (e.g., chloroacetone) to form the thiazole core via Hantzsch thiazole synthesis .
- Step 2 : Introduce the acetic acid moiety through nucleophilic substitution or condensation with chloroacetic acid under alkaline reflux conditions (e.g., NaOH/ethanol, 60–80°C) .
- Critical Factors : Temperature control (excessive heat degrades the trifluoromethyl group), solvent polarity (ethanol or DMF enhances solubility), and stoichiometric ratios (excess chloroacetic acid improves yield) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Methodological Answer :
- IR Spectrophotometry : Confirm functional groups (e.g., C=O stretch of acetic acid at ~1700 cm⁻¹, C-F vibrations near 1100–1200 cm⁻¹) .
- NMR (¹H/¹³C) : Assign signals for the trifluoromethylphenyl group (δ ~7.5–8.0 ppm for aromatic protons) and thiazole protons (δ ~6.5–7.0 ppm) .
- HPLC-DAD : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) + 0.1% TFA .
Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?
- Methodological Answer :
- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Enhanced solubility at pH >7 due to deprotonation of the carboxylic acid group .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres (N₂) to prevent oxidation of the thiazole ring .
Advanced Research Questions
Q. How can researchers optimize synthesis to address low yields in the cyclization step?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs conventional) and improve yield (85% vs. 60%) by enhancing energy transfer .
- Solvent Optimization : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce side reactions .
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 367.3 g/mol) .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects influencing spectral assignments .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified trifluoromethyl positions (e.g., meta vs. para) or replacement with other electron-withdrawing groups (e.g., –NO₂) .
- Bioassay Design : Test against enzyme targets (e.g., COX-2 inhibition) or microbial strains (e.g., S. aureus MIC assays) using standardized protocols .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. How should researchers handle contradictions in analytical data, such as inconsistent mass balance in degradation studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and oxidative stress (H₂O₂). Use LC-MS to identify degradation products (e.g., hydrolyzed acetic acid moiety) .
- Mass Balance Reconciliation : Account for volatile byproducts (e.g., CO₂ from decarboxylation) via headspace GC-MS .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted methods reduce reaction time by 50% while improving yield .
- Biological Potential : Analogues with para-substituted trifluoromethyl groups show 2–3x higher antimicrobial activity than meta-substituted variants .
- Stability Limitation : The compound degrades by 15% within 48 hours at pH 8.0, necessitating pH-controlled formulations for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
